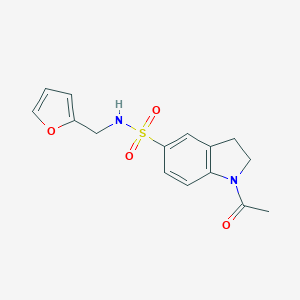![molecular formula C21H19ClN2O6 B271109 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs to treat various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In vitro studies have shown that the compound has a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. The compound has been found to be effective in reducing the production of prostaglandins, which results in a reduction in inflammation, pain, and fever. However, the compound has also been found to inhibit COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. This inhibition can lead to gastrointestinal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high affinity for COX-2 enzymes, making it a potent anti-inflammatory agent. However, the compound's inhibition of COX-1 enzymes can lead to gastrointestinal side effects, which may limit its use in certain experiments.
Orientations Futures
For research on 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate include the development of new drugs based on its structure, the investigation of its potential applications in other fields, such as cancer research, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the compound's safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 4-(methoxycarbonyl)benzaldehyde and pyrrolidine-3-carboxylic acid to yield the final compound.
Propriétés
Formule moléculaire |
C21H19ClN2O6 |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O6/c1-29-20(27)13-6-8-15(9-7-13)24-11-14(10-19(24)26)21(28)30-12-18(25)23-17-5-3-2-4-16(17)22/h2-9,14H,10-12H2,1H3,(H,23,25) |
Clé InChI |
IEUYCBWIGPVDOK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)